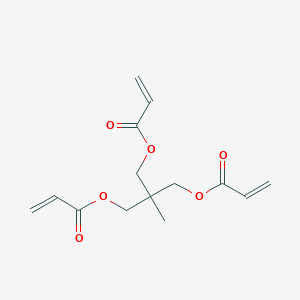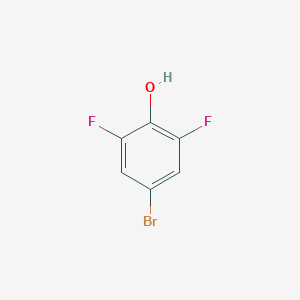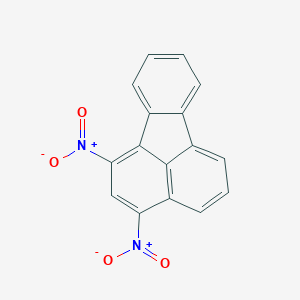
9,9-Bis(4-Amino-3-chlorphenyl)fluoren
Übersicht
Beschreibung
Flavitan ist eine Verbindung, die zur Klasse der Flavonoide gehört, welche polyphenolische Phytochemikalien sind, die in verschiedenen Früchten, Gemüse und Getreide vorkommen. Flavonoide sind bekannt für ihre antioxidativen Eigenschaften und ihre Rolle bei der Pflanzenpigmentierung, UV-Filtration, symbiotischen Stickstofffixierung und Blütenpigmentierung. Flavitan, wie andere Flavonoide, wurde auf seine potenziellen gesundheitlichen Vorteile untersucht, einschließlich entzündungshemmender, krebshemmender und neuroprotektiver Wirkungen.
Wissenschaftliche Forschungsanwendungen
Flavitan has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactions of flavonoids.
Biology: Flavitan is studied for its role in plant biology, including its involvement in plant pigmentation and UV filtration.
Medicine: Research has shown that Flavitan has potential health benefits, including anti-inflammatory, anti-carcinogenic, and neuroprotective effects
Industry: Flavitan is used in the food and cosmetics industries for its antioxidant properties and its ability to enhance the shelf life of products.
Wirkmechanismus
Target of Action
It is noted that this compound is a highly specialized amine-hardener . The two primary amine-groups in its structure suggest that it may interact with compounds having carbonyl groups, such as epoxy resins .
Mode of Action
The mode of action of 9,9-Bis(4-amino-3-chlorophenyl)fluorene involves its reaction with gylcidyl moieties of epoxy resins . The two primary amine-groups in the compound react readily with these moieties, leading to the formation of cured epoxy matrices .
Biochemical Pathways
Given its role as an amine-hardener, it can be inferred that it plays a crucial role in the curing process of epoxy resins . This process likely involves the opening of the epoxide ring by the amine groups, leading to the formation of a covalent bond and the subsequent hardening of the resin.
Result of Action
The result of the action of 9,9-Bis(4-amino-3-chlorophenyl)fluorene is the formation of cured epoxy matrices with outstanding electronical properties . This suggests that the compound could be used in applications where such properties are desirable.
Action Environment
It is recommended to keep the compound in a dark place, sealed in dry conditions, and at room temperature . These conditions likely help maintain the stability and efficacy of the compound.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Flavitan beinhaltet typischerweise die Verwendung von natürlichen tiefen eutektischen Lösungsmitteln (NADES) zur Extraktion von Flavonoiden aus Lebensmittelproben. Dieses Verfahren gilt als umweltfreundlich und effizient und erzielt hohe Rückgewinnungsraten von Flavonoiden. Die Extraktionsbedingungen umfassen oft ein Flüssigkeits-/Feststoffverhältnis von 3:1, eine Extraktionstemperatur von 60 °C und eine Extraktionszeit von 30 Minuten unter Rühren bei 1400 U/min .
Industrielle Produktionsverfahren
Die industrielle Produktion von Flavitan beinhaltet die großtechnische Extraktion aus pflanzlichen Quellen unter Verwendung von Lösungsmittelextraktionsverfahren. Die Lösungsmittelextraktion ist die am weitesten verbreitete Methode, bei der das Lösungsmittel in die feste Matrix eindringt, den gelösten Stoff löst und aus der festen Matrix herausdiffundiert. Die extrahierten gelösten Stoffe werden dann gesammelt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Flavitan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Flavitan kann oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Substitution: Flavitan kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid für die Oxidation und Wasserstoffgas für die Reduktion. Die Bedingungen für diese Reaktionen variieren, beinhalten aber oft spezifische Temperaturen und pH-Werte, um die Reaktionsgeschwindigkeiten zu optimieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der spezifischen Art der Reaktion und den verwendeten Bedingungen ab. So kann beispielsweise die Oxidation von Flavitan zur Bildung verschiedener oxidierter Flavonoidderivate führen.
Wissenschaftliche Forschungsanwendungen
Flavitan hat ein breites Spektrum an wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um die chemischen Eigenschaften und Reaktionen von Flavonoiden zu untersuchen.
Biologie: Flavitan wird auf seine Rolle in der Pflanzenbiologie untersucht, einschließlich seiner Beteiligung an der Pflanzenpigmentierung und UV-Filtration.
Medizin: Die Forschung hat gezeigt, dass Flavitan potenzielle gesundheitliche Vorteile hat, darunter entzündungshemmende, krebshemmende und neuroprotektive Wirkungen
Industrie: Flavitan wird in der Lebensmittel- und Kosmetikindustrie wegen seiner antioxidativen Eigenschaften und seiner Fähigkeit, die Haltbarkeit von Produkten zu verbessern, eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Flavitan beinhaltet seine Fähigkeit, freie Radikale abzufangen und oxidativen Stress zu reduzieren. Es zielt auf mehrere molekulare Signalwege ab, darunter die Hemmung von Kernrezeptoren, dem Arylhydrocarbonrezeptor, Kinasen, Rezeptor-Tyrosinkinasen und G-Protein-gekoppelten Rezeptoren . Diese Interaktionen helfen, Entzündungen zu reduzieren, die Proliferation von Krebszellen zu verhindern und Neuronen vor Schäden zu schützen.
Analyse Chemischer Reaktionen
Types of Reactions
Flavitan undergoes various chemical reactions, including:
Oxidation: Flavitan can be oxidized, leading to the formation of different oxidation products.
Substitution: Flavitan can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen gas for reduction. The conditions for these reactions vary but often involve specific temperatures and pH levels to optimize the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of Flavitan can lead to the formation of various oxidized flavonoid derivatives.
Vergleich Mit ähnlichen Verbindungen
Flavitan ähnelt anderen Flavonoiden wie Quercetin, Hesperidin und Naringenin. Es ist einzigartig in seiner spezifischen molekularen Struktur und den besonderen Signalwegen, auf die es abzielt. Zum Beispiel:
Quercetin: Bekannt für seine starken antioxidativen Eigenschaften und seine Fähigkeit, zelluläre Signalwege zu modulieren.
Hesperidin: Wird hauptsächlich in Zitrusfrüchten gefunden und ist bekannt für seine kardiovaskulären Vorteile.
Naringenin: In Grapefruits zu finden und bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften.
Flavitan zeichnet sich durch seine einzigartige Kombination aus antioxidativen, entzündungshemmenden und neuroprotektiven Wirkungen aus, was es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen macht.
Eigenschaften
IUPAC Name |
4-[9-(4-amino-3-chlorophenyl)fluoren-9-yl]-2-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14H,28-29H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZUMWWHWPJAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)N)Cl)C5=CC(=C(C=C5)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619152 | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
107934-68-9 | |
| Record name | 4,4′-(9H-Fluoren-9-ylidene)bis[2-chlorobenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107934-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis(2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107934689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4,4'-(9H-fluoren-9-ylidene)bis[2-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-chloroaniline) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(9H-fluoren-9-ylidene)bis(2-chloroaniline) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-(9H-FLUOREN-9-YLIDENE)BIS[2-CHLORO]BENZENAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Amino-2-(1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B12408.png)
![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)








